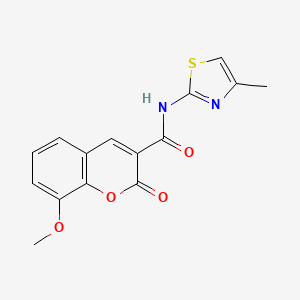

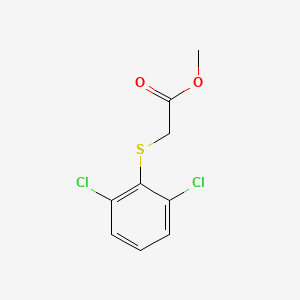

![molecular formula C27H25N7O2 B2381850 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 920185-67-7](/img/structure/B2381850.png)

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine family . These compounds have been reported to inhibit replication of certain viruses in the low micromolar range with no toxicity to the host cells . They have also been found to moderately inhibit LSD1 activity .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,5-d]pyrimidines involves the condensation of highly reactive chloromethyloxadiazoles with ethylenediamines . The reaction provides evidence for a novel activation mechanism for electron-deficient chloromethyloxadiazoles .Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle is isoelectronic with that of purines . Depending on the choice of substituents, the ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis

The compound has been found to inhibit LSD1 activity, as well as increase the expression of H3K4me2 at the cellular level . It also showed good selectivity against MAO-A/-B, and a panel of kinases such as CDK and BTK .Physical And Chemical Properties Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle is a stable compound and is difficult to cleave . It acts as isosteres of amide, ester, and carboxylic acid .科学的研究の応用

Energetic Materials

The compound’s structure is similar to that of [1,2,4]triazolo [4,3-b] [1,2,4,5] tetrazine-based energetic materials . These materials are synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . They exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .

Antitumor Activities

A series of novel 1,2,3-triazolo [4,5-d]pyrimidine derivatives, which the compound is a part of, were synthesized and evaluated for their antitumor activities against five human cancer cell lines .

LSD1 Inhibitors

The [1,2,3]triazolo [4,5-d]pyrimidine scaffold, which is a part of the compound, can be used as the template for designing new LSD1 inhibitors . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of 2-thiopyridine series .

Pharmacological Activities

The compound’s structure is similar to that of 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazine . These compounds have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Drug Design and Discovery

The structure–activity relationship of biologically important 1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development, is focused on . In silico pharmacokinetic and molecular modeling studies have also been summarized .

Anti-proliferation Effect Prediction

The study reveals five key descriptors of 1,2,3-TPD and will provide help to screen out efficient and novel drugs in the future .

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as triazolopyrimidine analogues, have been reported to inhibit the stress response of general control nonderepressible 2 kinase (gcn2) . GCN2 is a protein kinase that plays a crucial role in the cellular response to amino acid starvation, UV irradiation, and protein folding stress .

Mode of Action

It can be inferred from related studies that triazolopyrimidine derivatives may interact with their targets (such as gcn2) by binding to the active site, thereby inhibiting the function of the target . This interaction can lead to changes in cellular processes, such as the stress response.

Biochemical Pathways

The inhibition of gcn2 can affect the integrated stress response (isr) pathway . The ISR pathway is a cellular stress response pathway activated by various stress conditions, including amino acid starvation, UV irradiation, and protein folding stress .

Result of Action

The inhibition of gcn2 and the subsequent effect on the isr pathway can potentially lead to a decrease in protein synthesis and cell growth, thereby affecting the survival of cells under stress conditions .

特性

IUPAC Name |

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N7O2/c1-2-36-21-12-10-20(11-13-21)34-26-24(30-31-34)25(28-18-29-26)32-14-16-33(17-15-32)27(35)23-9-5-7-19-6-3-4-8-22(19)23/h3-13,18H,2,14-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYKBVTUHPVIJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC6=CC=CC=C65)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

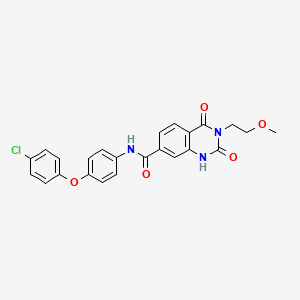

![3-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2381768.png)

![6-Tert-butyl-2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2381769.png)

![1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone](/img/structure/B2381770.png)

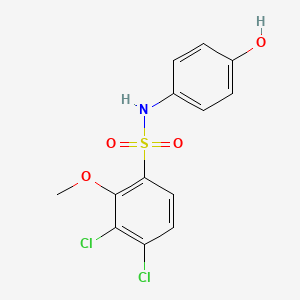

![2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2381775.png)

![1,3-Dimethyl-8-(4-methylphenyl)-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2381777.png)

![2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2381780.png)

![(3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)phenyl)methanol](/img/structure/B2381781.png)

![N-(3,4-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2381789.png)

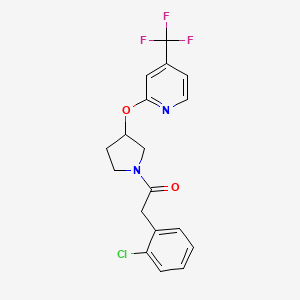

![5-((4-(tert-butyl)phenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2381790.png)